REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]([NH:14][CH2:15][CH2:16]Cl)=[O:13])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].C[O-].[Na+]>CN(C)C=O.CO>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][NH:14][C:12]2=[O:13])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
1600 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)NC(=O)NCCCl
|
Name
|
|
Quantity
|
7200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
sodium methoxide
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ice water
|
Quantity
|
5000 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature under an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature rises during the addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for an additional 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
heated to 70°-75°
|
Type
|
TEMPERATURE
|
Details
|
to cool slowly to 32° over a period of about 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
Stirring at room temperature
|
Type
|
WAIT
|
Details
|
is continued for 4 hours
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed with 3000 ml of water
|
Type
|
CUSTOM
|
Details
|
air-dried for about 2 days at room temperature
|
Duration
|
2 d
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)N1C(NCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |